2,4-Dibromo-5-fluorobenzodifluoride 2,4-Dibromo-5-fluorobenzodifluoride
Brand Name: Vulcanchem
CAS No.: 1806349-94-9
VCID: VC3415203
InChI: InChI=1S/C7H3Br2F3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,7H
SMILES: C1=C(C(=CC(=C1F)Br)Br)C(F)F
Molecular Formula: C7H3Br2F3
Molecular Weight: 303.9 g/mol

2,4-Dibromo-5-fluorobenzodifluoride

CAS No.: 1806349-94-9

Cat. No.: VC3415203

Molecular Formula: C7H3Br2F3

Molecular Weight: 303.9 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-5-fluorobenzodifluoride - 1806349-94-9

Specification

CAS No. 1806349-94-9
Molecular Formula C7H3Br2F3
Molecular Weight 303.9 g/mol
IUPAC Name 1,5-dibromo-2-(difluoromethyl)-4-fluorobenzene
Standard InChI InChI=1S/C7H3Br2F3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,7H
Standard InChI Key VOTQZVXPSJALCV-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)Br)Br)C(F)F
Canonical SMILES C1=C(C(=CC(=C1F)Br)Br)C(F)F

Introduction

Molecular Structure and Properties

2,4-Dibromo-5-fluorobenzodifluoride features a benzene ring with two bromine atoms positioned at the 2 and 4 positions, a fluorine atom at the 5 position, and a difluoromethyl (CF₂H) group. The spatial arrangement of these substituents creates unique electronic distribution within the molecule, influencing its chemical behavior and applications.

Physical and Chemical Properties

The compound possesses distinctive chemical and physical characteristics due to its halogenated nature. Table 1 summarizes the key properties of 2,4-Dibromo-5-fluorobenzodifluoride:

PropertyValue
CAS Number1806349-94-9
Molecular FormulaC₇H₃Br₂F₃
Molecular Weight303.9 g/mol
IUPAC Name1,2-dibromo-4-(difluoromethyl)-5-fluorobenzene
Standard InChIInChI=1S/C7H3Br2F3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H
SMILESC1=C(C(=CC(=C1Br)F)Br)C(F)F
Physical StateSolid
AppearanceWhite to yellowish solid (typical for similar compounds)

The presence of electronegative halogens (bromine and fluorine) significantly influences the electron density distribution across the aromatic ring. The bromine atoms, being good leaving groups, contribute to the compound's reactivity in substitution reactions, while the fluorine atoms affect the electronic properties of the molecule.

Electronic Properties

The halogen substituents in 2,4-Dibromo-5-fluorobenzodifluoride create a unique electronic environment. The electronegative fluorine atoms withdraw electron density from the benzene ring through both inductive and resonance effects, resulting in an electron-deficient aromatic system. This electronic character influences the compound's reactivity patterns, particularly in nucleophilic aromatic substitution reactions where electron-deficient rings are more susceptible to nucleophilic attack.

Chemical Reactivity

The reactivity of 2,4-Dibromo-5-fluorobenzodifluoride is primarily defined by its halogen substituents, which enable various transformations of significant synthetic utility.

Key Reaction Types

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluorine and the difluoromethyl group activates the aromatic ring toward nucleophilic attack, particularly at positions bearing bromine substituents.

  • Metal-Catalyzed Cross-Coupling Reactions: The bromine atoms serve as excellent leaving groups in palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings, allowing the formation of new carbon-carbon bonds.

  • Halogen-Metal Exchange: Treatment with strong bases or organometallic reagents can facilitate halogen-metal exchange, generating organometallic intermediates that can react with various electrophiles.

  • Radical Reactions: The carbon-bromine bonds can participate in radical-mediated transformations, providing additional synthetic pathways.

Reaction Mechanisms

The mechanisms of reactions involving 2,4-Dibromo-5-fluorobenzodifluoride generally follow established pathways for halogenated aromatics. For example, nucleophilic aromatic substitution typically proceeds via the addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing a bromine atom, forming a Meisenheimer complex intermediate before eliminating the bromine leaving group.

In cross-coupling reactions, the initial step involves oxidative addition of the carbon-bromine bond to a transition metal catalyst, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.

Applications

Based on its structural features and reactivity profile, 2,4-Dibromo-5-fluorobenzodifluoride finds potential applications across various scientific disciplines.

Synthetic Chemistry

  • Building Block: The compound serves as a valuable intermediate in the synthesis of more complex molecules, leveraging its multiple reactive sites for selective functionalization.

  • Diversity-Oriented Synthesis: The different reactive halogen substituents allow for sequential and selective transformations, enabling the creation of diverse chemical libraries.

Materials Science

  • Organic Electronics: Halogenated aromatics like 2,4-Dibromo-5-fluorobenzodifluoride can be incorporated into conjugated systems for organic electronic applications, where the fluorine substituents can modulate electronic properties.

  • Polymer Chemistry: The compound can serve as a monomer or modifier in polymer synthesis, potentially imparting unique properties such as thermal stability, chemical resistance, or specific optical characteristics.

Pharmaceutical Research

The unique substitution pattern of 2,4-Dibromo-5-fluorobenzodifluoride makes it potentially valuable in medicinal chemistry:

  • Bioisosteres: Fluorinated aromatic moieties often serve as bioisosteres in drug design, potentially improving metabolic stability and bioavailability.

  • Structure-Activity Relationship Studies: The compound can be utilized to explore how halogen substitution patterns affect biological activity in drug discovery programs.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2,4-Dibromo-5-fluorobenzodifluoride, each with distinct properties based on their specific substitution patterns.

Structural Analogs

Table 2 compares 2,4-Dibromo-5-fluorobenzodifluoride with structurally related compounds:

Compound NameStructure CharacteristicsDistinctive Features
2-Bromo-4-fluorobenzeneOne bromine and one fluorine substituentLess sterically hindered than dibrominated compounds; different electronic properties
1,3-DibromobenzeneTwo bromine substituents at different positionsLacks fluorine; different reactivity profile
3-Fluoro-4-bromotolueneMethyl group present along with bromine and fluorineAdditional methyl group alters electronic properties
2,6-DibromofluorobenzeneTwo bromines at ortho positions relative to fluorineDifferent substitution pattern affects stability and reactivity
2,4-Dibromo-3-fluorobenzodifluorideFluorine at position 3 instead of position 5Altered electronic distribution compared to 2,4-Dibromo-5-fluorobenzodifluoride
4,5-Dibromo-2-fluorobenzodifluorideBromines at positions 4 and 5, fluorine at position 2Different substitution pattern affects reactivity profile

Property Differences

The position and type of halogen substituents significantly influence the properties of these compounds:

  • Electronic Effects: The specific arrangement of electron-withdrawing groups creates unique electronic distributions, affecting reactivity patterns.

  • Steric Considerations: The spatial arrangement of substituents results in different steric environments, influencing reaction accessibility and selectivity.

  • Dipole Moments: Varying substitution patterns lead to different molecular dipole moments, affecting physical properties such as boiling points, solubility, and intermolecular interactions.

Research Progress and Future Directions

Research involving 2,4-Dibromo-5-fluorobenzodifluoride continues to evolve, with several promising directions for future investigation.

Current Research Focus

  • Synthetic Methodology: Development of more efficient and selective methods for synthesizing 2,4-Dibromo-5-fluorobenzodifluoride and its derivatives.

  • Reaction Scope: Exploration of its reactivity in various transformation types, particularly those enabling selective functionalization of specific positions.

  • Application Development: Investigation of its utility in materials science, medicinal chemistry, and other specialized fields.

Future Research Directions

  • Catalytic Transformations: Development of catalytic systems specifically optimized for selective functionalization of 2,4-Dibromo-5-fluorobenzodifluoride.

  • Computational Studies: Theoretical investigations to better understand its electronic structure, reactivity patterns, and potential applications.

  • Biological Interactions: Exploration of its interactions with biological systems, potentially uncovering new applications in pharmaceutical research.

  • Advanced Materials: Investigation of its incorporation into functional materials such as organic semiconductors, liquid crystals, or specialty polymers.

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